(2R)-2,3,5-Trimethylhexan-1-amine

Description

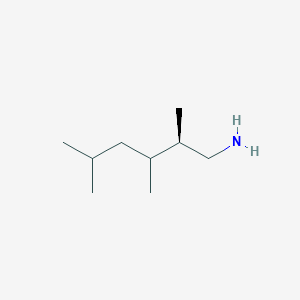

(2R)-2,3,5-Trimethylhexan-1-amine is a chiral primary amine characterized by a branched aliphatic hydrocarbon chain with methyl substituents at positions 2, 3, and 5 of the hexane backbone. The stereochemistry at the second carbon (R-configuration) imparts asymmetry, making it a valuable chiral building block in organic synthesis. Its molecular formula is C₉H₂₁N, with a molecular weight of 143.27 g/mol.

Properties

IUPAC Name |

(2R)-2,3,5-trimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSBEHRZHAKGFW-GKAPJAKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C(C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,3,5-trimethylhexane.

Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques may be employed to separate the desired enantiomer. This can involve the use of chiral catalysts or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.

Purification: Advanced purification techniques such as crystallization or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,5-Trimethylhexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the amine to its corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alkanes.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

(2R)-2,3,5-Trimethylhexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Investigated for its potential role in biological systems, including as a ligand in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2,3,5-Trimethylhexan-1-amine exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems, acting as an inhibitor or activator.

Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Key Features:

- Structure : A six-carbon chain (hexane) with methyl groups at positions 2, 3, and 5, and a primary amine group at position 1.

- Stereochemistry : The R-configuration at position 2 influences its interactions in enantioselective reactions.

- Applications: Potential use in pharmaceuticals (e.g., chiral ligands) or agrochemicals due to its branched aliphatic structure, which may enhance metabolic stability compared to linear analogs.

Comparison with Similar Compounds

The structural and functional attributes of (2R)-2,3,5-Trimethylhexan-1-amine are compared below with related amines, including N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine and others listed in .

Structural and Functional Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Notes |

|---|---|---|---|---|

| This compound | C₉H₂₁N | 143.27 | Primary amine, branched aliphatic chain | Chiral center at C2; lacks heteroatoms (O, S) or aromatic systems. |

| N-(2H-1,3-benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine | C₁₇H₂₅NO₂ | 275.38 | Cyclohexylamine, benzodioxolemethyl group | Contains oxygen atoms; fused aromatic (benzodioxole) and aliphatic (cyclohexane) moieties. |

| 3-Amino-6-fluoro-7-azaindole | C₇H₆FN₃ | 151.14 | Aromatic heterocycle (azaindole), fluorine substituent | Planar aromatic system with enhanced π-π stacking potential; moderate basicity. |

| 1-Chloro-2-(difluoromethoxy)-3-methylbenzene | C₈H₆ClF₂O | 206.58 | Chloro, difluoromethoxy, methyl groups | Aromatic ring with electron-withdrawing substituents; no amine functionality. |

Physicochemical and Reactivity Insights

Basicity: The primary amine group in this compound confers higher basicity (pKa ~10.5) compared to aromatic amines like 3-amino-6-fluoro-7-azaindole (pKa ~5.5–6.5) due to the absence of electron-withdrawing aromatic systems. The cyclohexan-1-amine derivative in may exhibit reduced basicity due to steric hindrance from the benzodioxolemethyl group.

Lipophilicity :

- Branched aliphatic chains in the target compound enhance lipophilicity (logP ~2.8), favoring membrane permeability. In contrast, the benzodioxole-containing compound in has higher logP (~3.5) due to its aromatic and oxygen-rich structure.

Stereochemical Influence: The R-configuration at C2 in the target compound could lead to enantioselective interactions in catalysis or drug-receptor binding, unlike non-chiral analogs such as 1-chloro-2-(difluoromethoxy)-3-methylbenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.